molecular formula C14H11ClN2O2S B14033540 Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate

Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate

Cat. No.: B14033540
M. Wt: 306.8 g/mol
InChI Key: UUOJAZSSSZMERY-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, a thieno[2,3-b]pyrrole core, and an ethyl ester group. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 5-chloro-4-formylpyrrole-3-carboxylates with nitromethane, followed by reaction with N-methylazomethine ylide to form the desired pyrrole derivatives . The reaction conditions often include refluxing in nitromethane in the presence of ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H11ClN2O2S

Molecular Weight

306.8 g/mol

IUPAC Name

ethyl 5-(3-chloropyridin-4-yl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate

InChI

InChI=1S/C14H11ClN2O2S/c1-2-19-14(18)11-9-4-6-20-13(9)17-12(11)8-3-5-16-7-10(8)15/h3-7,9H,2H2,1H3

InChI Key

UUOJAZSSSZMERY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C1C=CS2)C3=C(C=NC=C3)Cl

Origin of Product

United States

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